![molecular formula C10H11ClF3N3 B2540007 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine CAS No. 1282230-08-3](/img/structure/B2540007.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asymmetric Synthesis of Trifluoromethyl-substituted Pyrrolidines
The asymmetric synthesis of trifluoromethyl-substituted pyrrolidines has been achieved through an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence. This method utilizes a commercially available secondary amine as a catalyst, resulting in high yields and excellent stereoselectivities. The process is scalable and provides a straightforward approach to synthesize a variety of trifluoromethylated pyrrolidines, which are of significant interest due to their potential medical applications .
Regiochemistry of Amines with Trifluoromethyl-
Applications De Recherche Scientifique
Pyrrole and Pyrrole Derivatives in Research
Pyrrole and its derivatives, including compounds similar to 1-[3-Chloro-5-(trifluoromethyl)pyrrolidin-2-yl]pyrrolidin-3-amine, play a fundamental role in numerous biological structures such as heme and chlorophyll. These compounds exhibit extensive delocalization of electrons, which contributes to their aromatic character and influences their chemical behavior. Pyrrole derivatives are often synthesized through the reaction of amines with carbonyl-containing compounds. This process yields various derivatives, including hydroxypyrroles, ketones, and acids, as well as more complex structures like polypyrroles and pyrrolidinones. Pyrrolidinones, in particular, are noteworthy for their use as intermediates, wetting agents, and solvents in various applications, showcasing their versatility and utility in chemical synthesis and industrial applications (Anderson & Liu, 2000).
Novel Synthesis Methods for Pyridine Derivatives
New and efficient synthesis methods for N-substituted pyridine derivatives, such as 1-[3-Chloro-5-(trifluoromethyl)pyrrolidin-2-yl]pyrrolidin-3-amine, have been developed. These methods involve reactions with primary amines to yield novel series of compounds with varying yields. This innovation in synthesis methods expands the repertoire of pyridine derivatives, potentially opening new pathways for their application in scientific research (Marangoni et al., 2017).
Utilization in Chemical Discovery
Compounds similar to 1-[3-Chloro-5-(trifluoromethyl)pyrrolidin-2-yl]pyrrolidin-3-amine have been utilized in chemical discovery. An efficient base-promoted reaction involving O-, N-, and S-nucleophiles with specific olefins has been described, providing access to various substituted derivatives. These derivatives represent valuable intermediates in chemical discovery, with applications that include their conversion to pyrrolidines via a [3 + 2] dipolar cycloaddition reaction (Meyer & El Qacemi, 2020).
Asymmetric Synthesis of Pyrrolidine Derivatives
The asymmetric synthesis of pyrrolidine derivatives, bearing structural similarities to 1-[3-Chloro-5-(trifluoromethyl)pyrrolidin-2-yl]pyrrolidin-3-amine, has been achieved. A domino Michael/Mannich [3+2] cycloaddition sequence has been utilized to develop highly functionalized pyrrolidine derivatives with excellent stereoselectivities. This process highlights the potential medical value of these compounds and emphasizes their importance in scientific research and drug development (Zhi et al., 2016).
Propriétés
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3/c11-8-3-6(10(12,13)14)4-16-9(8)17-2-1-7(15)5-17/h3-4,7H,1-2,5,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPFRJFRESZDCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

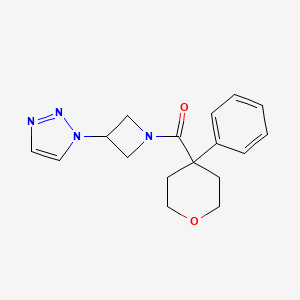
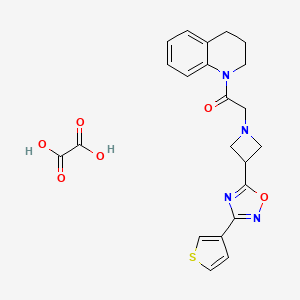
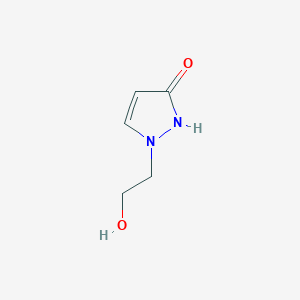
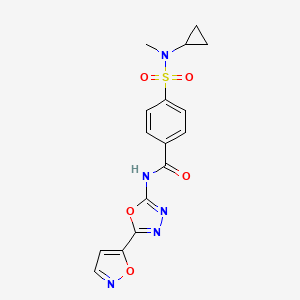
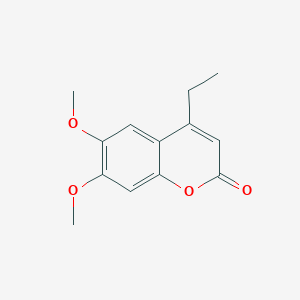
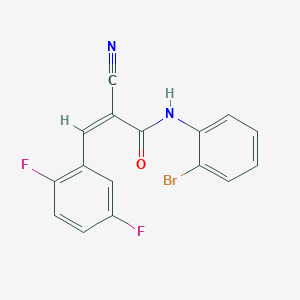
![Methyl 5-methylbenzo[d]thiazole-2-carboxylate](/img/structure/B2539935.png)
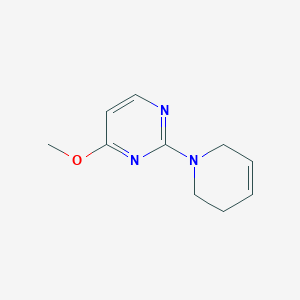
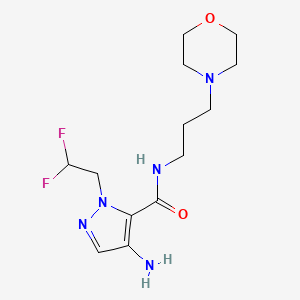
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2539939.png)
![2-(1H-indol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2539942.png)
![2-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2539943.png)
![(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2539946.png)
![4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2539947.png)